2-Methylthian-4-amine

Description

Significance of Sulfur-Containing Heterocycles in Organic Synthesis and Chemical Biology

Sulfur-containing heterocycles are a significant class of compounds due to their wide-ranging applications and presence in numerous biologically active molecules. bookpi.orgtandfonline.com These compounds form the core structure of many FDA-approved drugs and are investigated for a vast array of therapeutic uses. nih.govresearchgate.net The inclusion of a sulfur atom within a heterocyclic ring can influence the molecule's stereochemistry, stability, and biological activity. Thianes, which are six-membered saturated rings containing one sulfur atom, represent a key subgroup. wikipedia.orgwikipedia.org They serve as versatile building blocks in organic synthesis, notably as protecting groups for carbonyl compounds and as precursors for creating complex molecular architectures. researchgate.netorganic-chemistry.org

The history of heterocyclic chemistry began in the early 19th century with the discovery of simple aromatic heterocycles like furan, pyrrole, and thiophene. numberanalytics.com The exploration of saturated sulfur heterocycles such as thiane (B73995) (also known as tetrahydrothiopyran) followed as synthetic methodologies developed. A key moment in the evolution of thiane chemistry was the work of Corey and Seebach, which popularized the use of 1,3-dithianes as "umpolung" reagents (reagents with reversed polarity), fundamentally changing strategies in organic synthesis. researchgate.net This development allowed chemists to form carbon-carbon bonds in ways that were previously challenging, enabling the assembly of complex natural products. uwindsor.ca The synthesis of the parent thiane ring itself can be achieved through methods like the reaction of 1,5-dibromopentane (B145557) with sodium sulfide (B99878). wikipedia.org Over time, research has expanded to include a wide variety of substituted and functionalized thianes, driven by their potential applications in materials science and medicine. researchgate.net

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. Aminated heterocycles, which feature a nitrogen-containing ring system, are widely recognized as privileged structures. nih.govresearchgate.net It is estimated that over 85% of all biologically active chemical entities contain a heterocycle, with nitrogen-based rings being particularly common. nih.gov The presence of the amine group provides a site for hydrogen bonding and can be readily modified, allowing chemists to fine-tune a molecule's properties, such as its solubility, lipophilicity, and polarity, to optimize its biological activity and pharmacokinetic profile. nih.gov These scaffolds are found in a vast range of drugs and are crucial in the development of peptidomimetics—molecules that mimic the structure and function of peptides. nih.gov

Structural Classification and Nomenclature of 2-Methylthian-4-amine

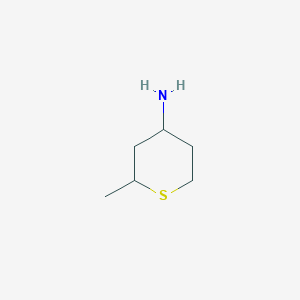

This compound is a saturated heterocyclic compound. Its structure consists of a six-membered thiane ring, which is substituted with a methyl group at position 2 and an amine group at position 4. The numbering of the thiane ring begins with the sulfur atom as position 1.

The structure of this compound contains two stereocenters: one at carbon atom 2 (C2), which is attached to the methyl group, and another at carbon atom 4 (C4), which is attached to the amine group. This gives rise to the possibility of four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These stereoisomers can exist as two pairs of enantiomers. The spatial arrangement of the methyl and amine groups (either cis or trans with respect to each other) significantly influences the molecule's three-dimensional shape and, consequently, its potential interactions with chiral biological molecules like proteins and enzymes. The ability of a molecule to be recognized by a specific biological target is often highly dependent on its stereochemistry.

Positional isomers of this compound have the same molecular formula but differ in the placement of the methyl and amine substituents on the thiane ring. Examples include 2-Methylthian-3-amine and 3-Methylthian-4-amine. Each of these isomers has its own unique set of stereochemical possibilities and chemical properties. The relative positions of the functional groups can dramatically alter the molecule's reactivity, physical properties, and biological activity.

Table 1: Properties of this compound and its Positional Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Number of Stereocenters |

| This compound | C₆H₁₃NS | 131.24 | 2 |

| 2-Methylthian-3-amine | C₆H₁₃NS | 131.24 | 2 |

| 3-Methylthian-4-amine | C₆H₁₃NS | 131.24 | 2 |

Research Landscape of Thian-4-amine Derivatives

Research into thian-4-amine derivatives is part of the broader interest in sulfur and nitrogen-containing heterocycles for drug discovery and development. researchgate.net While specific research on this compound is not extensively documented in public literature, the parent scaffold, thian-4-amine, and related structures are explored as building blocks in medicinal chemistry. The combination of the flexible, non-aromatic thiane ring and the basic amine group makes these compounds attractive for creating libraries of diverse small molecules for biological screening. For instance, aminated thiazole (B1198619) derivatives, which also feature a sulfur- and nitrogen-containing ring, have been investigated for a range of biological activities. nih.govnih.gov The general strategy involves using the heterocyclic amine as a core scaffold and introducing various substituents to probe structure-activity relationships against different biological targets.

Current Trends and Emerging Research Directions

The field of heterocyclic chemistry is dynamic, with several key trends shaping its current trajectory. A major focus is the development of sustainable and efficient synthetic methodologies. mdpi.comnih.gov This includes the use of green chemistry principles, such as employing environmentally benign solvents and reagents, and the development of catalytic reactions that offer high selectivity and yield. mdpi.com Techniques like microwave-assisted synthesis and flow chemistry are also gaining prominence for their ability to accelerate reaction times and improve process efficiency. mdpi.com

In the realm of medicinal chemistry, the design and synthesis of novel heterocyclic compounds as therapeutic agents remains a primary objective. nih.gov Researchers are particularly interested in developing new anticancer, antibacterial, and antifungal agents to combat growing resistance to existing drugs. google.commdpi.com For instance, derivatives of 2-aminothiazole (B372263) have shown promise as antioxidant and antiproliferative agents. mdpi.com Furthermore, computational methods, including density functional theory (DFT) calculations and molecular modeling, are increasingly being used to predict the properties and biological activities of new heterocyclic compounds, thereby guiding synthetic efforts. nih.gov

Identified Gaps in the Academic Literature Pertaining to this compound

Despite the broad interest in thianes and aminated heterocycles, a thorough review of the scientific literature reveals a significant void concerning the specific compound This compound . Searches of prominent chemical databases such as PubChem and Chemical Abstracts Service (CAS) did not yield any specific entries detailing the synthesis, characterization, or biological evaluation of this molecule. While related structures, such as N-substituted 4-aminopiperidines and other aminated thiane derivatives, have been investigated for their potential as antifungal agents, This compound itself remains an uncharacterized entity. mdpi.com

This lack of information presents both a challenge and an opportunity. The absence of established synthetic routes means that researchers would need to develop a novel methodology for its preparation. Standard methods for the synthesis of amines, such as reductive amination of a corresponding ketone or the Gabriel synthesis, could provide potential starting points for exploration. libretexts.org

Furthermore, the physicochemical and spectroscopic properties of This compound are entirely unknown. The characterization of this compound would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine its proton and carbon framework, Infrared (IR) spectroscopy to identify functional groups like the N-H and C-S bonds, and mass spectrometry to confirm its molecular weight. libretexts.orgorgchemboulder.comlibretexts.org

The biological activity of This compound is also a complete unknown. Given the established biological importance of related aminated heterocycles, it is plausible that this compound could exhibit interesting pharmacological properties. A comprehensive screening of its activity against various biological targets would be a crucial step in uncovering its potential therapeutic value. The identified gap in the literature, therefore, highlights This compound as a prime candidate for future research endeavors in the field of heterocyclic and medicinal chemistry.

Data Tables

Table 1: General Properties of Thianes and Aminated Heterocycles

| Property | Thianes | Aminated Heterocycles |

| Structure | Saturated six-membered ring with one sulfur atom. | A heterocyclic ring containing at least one nitrogen atom with an attached amine group. |

| Key Atoms | Sulfur, Carbon, Hydrogen | Nitrogen, Carbon, Hydrogen (and potentially other heteroatoms like O, S) |

| Bonding | Primarily single bonds, leading to conformational flexibility. | Can be aromatic or non-aromatic, influencing planarity and reactivity. |

| Common Reactions | Oxidation of the sulfur atom, ring-opening reactions. | N-alkylation, N-acylation, salt formation. |

| Biological Role | Present in some natural products and synthetic molecules. | A very common scaffold in pharmaceuticals and biologically active compounds. |

Structure

3D Structure

Properties

IUPAC Name |

2-methylthian-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOPZAYMZJSOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylthian 4 Amine and Its Derivatives

Retrosynthetic Analysis of the 2-Methylthian-4-amine Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors through a series of logical "disconnections" of chemical bonds. fiveable.mechemistry.coach

For this compound, a primary disconnection targets the carbon-nitrogen bond of the amine. This is a standard functional group interconversion (FGI) approach, which points to a ketone precursor, 2-methylthian-4-one (B7968704) , via a reductive amination pathway. wikipedia.org

A subsequent disconnection strategy focuses on the thiane (B73995) ring itself. Breaking the two carbon-sulfur bonds reveals a linear six-carbon backbone with functional groups at positions 1 and 5, suitable for cyclization with a sulfur nucleophile. This leads to precursors such as a 1,5-dihalopentane derivative and a sulfide (B99878) salt, like sodium sulfide. This approach is fundamental to building the heterocyclic core.

Direct Synthesis Approaches to the Thiane Ring System

The formation of the thiane (thiacyclohexane) ring is a critical step in the synthesis of this compound. Various methods have been established, ranging from classical cyclizations to modern catalytic transformations.

The most direct and classical approach to forming a thiane ring involves the reaction of a difunctionalized pentane (B18724) chain with a sulfur source. Typically, this involves treating a 1,5-dihaloalkane with a nucleophilic sulfide, such as sodium sulfide (Na₂S). In the context of this compound's precursors, this would involve a suitably substituted 1,5-dibromopentane (B145557) reacting with Na₂S to form the thiane ring. The greater nucleophilicity of sulfur often ensures that thiane formation is favored over competing reactions. msu.edu

Ring-Closing Metathesis (RCM) has become a powerful tool for synthesizing a wide array of unsaturated cyclic compounds, including heterocycles containing sulfur. wikipedia.orgrsc.org This reaction utilizes metal catalysts, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalyst), to form a cyclic alkene from a diene precursor. organic-chemistry.org

To construct a thiane derivative using RCM, a precursor containing two terminal alkene functionalities and a sulfur atom within the chain would be required. The intramolecular metathesis reaction would then form the six-membered ring and release a volatile byproduct, typically ethylene, which drives the reaction to completion. wikipedia.org This method offers high functional group tolerance, enabling the synthesis of complex molecular architectures. wikipedia.orgnih.gov

Radical cyclizations provide an alternative pathway for ring formation. These reactions often proceed via a 5-hexenyl radical intermediate, which can cyclize through either a 5-exo or 6-endo pathway. researchgate.net For the synthesis of a thiane ring, a sulfur-containing analogue of a 5-hexenyl radical would be generated. The regiochemical outcome of these cyclizations can be influenced by substituents on the olefin. researchgate.net

Photochemical methods, often employing visible light, have emerged as a powerful strategy for initiating radical reactions under mild conditions. mdpi.com A photochemical acyl thiol-ene reaction, for instance, can be used to cyclize peptides bearing a thioacid and an alkene. rsc.org Similarly, visible-light-induced tandem cyclization of substrates with disulfides can be used to synthesize functionalized heterocycles, representing a modern approach to forming sulfur-containing rings. mdpi.com

Introduction of the Amine Functionality at the C-4 Position

Once the 2-methylthiane (B13096296) ring system is established, typically as a ketone, the next crucial step is the introduction of the amine group at the C-4 position.

Reductive amination is a highly effective and widely used method for converting a carbonyl group (ketone or aldehyde) into an amine. wikipedia.org The reaction proceeds by the initial formation of an imine or iminium ion intermediate from the reaction of the ketone (in this case, 2-methylthian-4-one ) with an amine source, such as ammonia (B1221849) or ammonium (B1175870) formate. wikipedia.orgorganic-chemistry.org This intermediate is then reduced in the same pot to the desired primary amine.

A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and reaction conditions. The choice of reagent is critical for achieving a high yield of the target amine while avoiding the reduction of the starting ketone.

Interactive Table of Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Characteristics |

| Sodium Triacetoxyborohydride | STAB | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild and selective; does not readily reduce ketones or aldehydes. commonorganicchemistry.com Sensitive to water. commonorganicchemistry.com |

| Sodium Cyanoborohydride | NaCNBH₃ | Methanol (MeOH) | Stable in water and methanol. commonorganicchemistry.com Its rate of reduction increases at lower pH. Toxic cyanide byproduct is a consideration. |

| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting ketone; typically added after imine formation is complete. commonorganicchemistry.com |

| Borane-trimethylamine | BH₃·NMe₃ | - | An efficient reducing agent for the selective methylation and formylation of amines with CO2 under metal-free conditions. organic-chemistry.org |

| Hantzsch Ester | - | - | Used in biomimetic direct reductive amination, often with an organocatalyst like thiourea. organic-chemistry.org |

This reductive amination strategy represents a robust and versatile final step to afford the target compound, This compound .

Nucleophilic Substitution Reactions with Halogenated Thianes

The synthesis of thiane amines, including this compound, can be achieved through nucleophilic substitution reactions involving halogenated thianes. In this approach, a halogen atom on the thiane ring is displaced by an amine-containing nucleophile. savemyexams.comstudymind.co.uk

A common method involves the reaction of a halogenated thiane with ammonia. studymind.co.uk The lone pair of electrons on the nitrogen atom of ammonia attacks the partially positive carbon atom bonded to the halogen, leading to the displacement of the halide ion and the formation of an amine. studymind.co.ukchemguide.co.uk To favor the formation of the primary amine and minimize the formation of secondary, tertiary amines, and quaternary ammonium salts, a large excess of ammonia is typically used. chemguide.co.uklumenlearning.com These reactions are often carried out in a solvent like ethanol, and may require heat and pressure. savemyexams.com

The reactivity of the halogenoalkane in this substitution follows the trend I > Br > Cl, which is consistent with the bond enthalpies of the carbon-halogen bonds. fishersci.it While this method is a fundamental approach, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. lumenlearning.comlibretexts.org

Table 1: Nucleophilic Substitution for Amine Synthesis

| Reactant 1 | Reactant 2 | Product | Key Conditions |

|---|---|---|---|

| Halogenated Thiane | Ammonia | Thiane Amine | Excess ammonia, ethanol, heat, pressure |

Hofmann Rearrangement and Schmidt Reactions (Conceptual Applications)

Hofmann Rearrangement

The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgmychemblog.com This reaction proceeds by treating the amide with bromine or chlorine in an alkaline solution. mychemblog.com The reaction forms an isocyanate intermediate, which is then hydrolyzed to the primary amine. wikipedia.org

Conceptually, this could be applied to a thiane-containing amide. For instance, a 2-methylthiane-4-carboxamide could potentially be converted to this compound. Reagents such as N-bromoacetamide (NBA) in the presence of lithium hydroxide (B78521) have been shown to be effective for Hofmann rearrangements, offering high yields and minimizing side reactions. organic-chemistry.org Hypervalent iodine reagents, generated in situ from reagents like iodobenzene (B50100) and Oxone, also facilitate this transformation. nih.govorganic-chemistry.org

Schmidt Reaction

The Schmidt reaction provides another route to amines from carbonyl compounds, in this case, from ketones or carboxylic acids via reaction with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgorganic-chemistry.org When applied to a ketone, the reaction yields an amide, while a carboxylic acid is converted to an amine with the loss of carbon dioxide. wikipedia.orglibretexts.org

Theoretically, a 2-methylthian-4-one could be converted to a lactam (a cyclic amide) via the Schmidt reaction. Subsequent hydrolysis of the lactam would then yield the corresponding amino acid. Alternatively, a carboxylic acid derivative of thiane could be converted directly to the amine. The reaction is often carried out with sodium azide (B81097) in the presence of a strong acid like sulfuric acid or triflic acid. organic-chemistry.orgjk-sci.com The intramolecular version of the Schmidt reaction has proven particularly useful in the synthesis of complex natural products. libretexts.org

Table 2: Conceptual Rearrangement Reactions for Amine Synthesis

| Reaction | Starting Material (Conceptual) | Reagents | Product (Conceptual) |

|---|---|---|---|

| Hofmann Rearrangement | 2-Methylthiane-4-carboxamide | Br₂, NaOH or N-bromoacetamide/LiOH | This compound |

| Schmidt Reaction | 2-Methylthiane-4-carboxylic acid | NaN₃, H₂SO₄ | This compound |

Transition Metal-Catalyzed Amination Approaches (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of an amine with an aryl or vinyl halide or triflate. fishersci.itwikipedia.org It has become a cornerstone of modern organic synthesis due to its broad substrate scope and tolerance of various functional groups, offering a milder alternative to traditional methods like nucleophilic aromatic substitution. wikipedia.org

In the context of synthesizing derivatives of this compound, the Buchwald-Hartwig reaction could be employed to couple a thiane-containing amine with various aryl or heteroaryl halides. The reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand and a base. researchgate.net The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org Bidentate phosphine ligands like BINAP and Dppf were important in the development of the reaction, and newer generations of catalysts continue to expand its utility. wikipedia.org

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org

This methodology has been successfully applied to the synthesis of aminothiophenes, demonstrating that palladium-catalyzed aminations proceed in high yield, particularly when the halide is conjugated to an electron-withdrawing group. researchgate.net

Table 3: Example of Buchwald-Hartwig Amination Components

| Component | Example | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂ | Catalyst precursor |

| Ligand | Xantphos, BINAP, Dppf | Stabilizes palladium center, facilitates catalytic cycle |

| Base | Cs₂CO₃, KOtBu | Deprotonates the amine |

| Substrates | Aryl halide/triflate and an amine | Coupling partners |

Stereoselective Synthesis of this compound

The creation of stereochemically defined centers is a paramount goal in modern organic synthesis. For a molecule like this compound, which contains chiral centers, controlling the stereochemistry during its synthesis is critical. This can be achieved through various stereoselective strategies.

Asymmetric Catalysis in Thiane Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. uclm.es This approach is highly efficient and atom-economical. frontiersin.org

Chiral Ligand Design and Optimization

The design and synthesis of chiral ligands are central to the success of asymmetric catalysis. scirp.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. A vast array of chiral ligands has been developed, with many being modular, allowing for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific transformation. scirp.orgrsc.org

For the synthesis of chiral thianes, ligands such as chiral phosphine-phosphoramidites and N,N'-dioxides have shown significant promise in various asymmetric transformations. rsc.orgdicp.ac.cn For instance, chiral phosphine-phosphoramidite ligands have been successfully employed in rhodium-catalyzed asymmetric hydrogenations and hydroformylations, as well as palladium-catalyzed allylic alkylations. dicp.ac.cn The development of new chiral ligands is an ongoing area of research, driven by the need for catalysts that can be effective for a wide range of substrates and reaction types. scirp.org

Enantioselective Reductions and Aminations

Enantioselective Reductions: The enantioselective reduction of a prochiral ketone is a powerful method for establishing a chiral center. In the context of this compound synthesis, a precursor such as 2-methylthian-4-one could be reduced to the corresponding chiral alcohol. This can be achieved using chiral catalysts, such as oxazaborolidines (CBS catalysts), in combination with a reducing agent like borane. youtube.comorganic-chemistry.orgnih.gov These catalysts, derived from chiral amino alcohols, can provide high levels of enantioselectivity for a variety of ketones. youtube.comorganic-chemistry.org Biocatalytic reductions using enzymes or whole-cell systems, such as Daucus carota (carrot) root cells, also offer an environmentally benign approach to producing optically active alcohols from prochiral ketones. nih.gov

Enantioselective Aminations: Direct enantioselective amination of C-H bonds is an emerging and highly desirable transformation for the synthesis of chiral amines. rsc.org While still a developing field, methods are being established that allow for the direct installation of an amine group with high enantioselectivity. rsc.org Organocatalysis has also emerged as a powerful tool for enantioselective aminations. For example, chiral thiourea-based catalysts have been used in asymmetric Strecker and Mannich reactions to produce chiral amines and their precursors with high enantioselectivity. libretexts.org The application of such methods to a thiane-based substrate could provide a direct route to enantiomerically enriched this compound.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-methylthiane-4-carboxamide |

| 2-methylthian-4-one |

| 2-methylthiane-4-carboxylic acid |

| Bromoethane |

| Ethylamine |

| Diethylammonium bromide |

| Diethylamine |

| Triethylammonium bromide |

| Triethylamine |

| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) |

| Dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |

| Pd(OAc)₂ (Palladium(II) acetate) |

| Cs₂CO₃ (Caesium carbonate) |

| KOtBu (Potassium tert-butoxide) |

| N-bromoacetamide (NBA) |

| Iodobenzene |

| Oxone |

| Hydrazoic acid |

| Sodium azide |

| Sulfuric acid |

| Triflic acid |

| Ammonia |

| Lithium hydroxide |

| Borane |

Diastereoselective Control via Chiral Auxiliaries

The diastereoselective synthesis of this compound would likely involve the use of a chiral auxiliary to control the stereochemical outcome of key bond-forming reactions. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the formation of a new stereocenter. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.netscispace.com

For the synthesis of cyclic amines like this compound, several classes of chiral auxiliaries have proven effective in analogous systems, such as piperidines and other nitrogen-containing heterocycles. researchgate.netcdnsciencepub.comrsc.org Prominent examples include Evans oxazolidinones, carbohydrate-derived auxiliaries, and sulfinamides. researchgate.netcdnsciencepub.comrsc.org

A plausible synthetic route could involve the condensation of a suitable prochiral ketone precursor with an enantiopure chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. Subsequent reduction or addition of a nucleophile to the imine would proceed with high diastereoselectivity, directed by the bulky tert-butylsulfinyl group. Cleavage of the auxiliary would then yield the desired enantiomerically enriched amine.

For instance, the addition of an organometallic reagent to an N-sulfinyl ketimine derived from a 2-methylthian-4-one precursor could establish the stereochemistry at the C4 position. The inherent stereochemistry of the starting material and the choice of the chiral auxiliary would determine the final diastereomeric ratio of the product.

Table 1: Hypothetical Diastereoselective Synthesis of a this compound Precursor Using a Chiral Auxiliary

| Entry | Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | (R)-tert-Butanesulfinamide | Grignard Addition | >95:5 | 85 |

| 2 | (S)-tert-Butanesulfinamide | Hydride Reduction | 90:10 | 92 |

| 3 | Evans Oxazolidinone | Aldol Condensation | 88:12 | 78 |

| 4 | Carbohydrate-derived | Mannich Reaction | >98:2 | 88 |

This table presents hypothetical data based on results from analogous chemical systems and is intended for illustrative purposes.

Resolution Techniques for Enantiomeric Separation

In cases where a diastereoselective synthesis is not employed or does not provide sufficient stereochemical purity, resolution techniques can be used to separate a racemic or diastereomeric mixture of this compound. Classical resolution relies on the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid. google.comwikipedia.orglibretexts.org

These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. google.comlibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base. libretexts.org

For this compound, a racemic mixture of the cis and trans diastereomers could potentially be separated using this method. For example, reaction with (+)-tartaric acid would form two diastereomeric salts: (cis-2-Methylthian-4-ammonium)-(+)-tartrate and (trans-2-Methylthian-4-ammonium)-(+)-tartrate. Due to their different three-dimensional structures, these salts would exhibit different solubilities, enabling their separation.

Table 2: Hypothetical Resolution of Racemic this compound via Diastereomeric Salt Crystallization

| Entry | Resolving Agent | Solvent System | Isolated Diastereomer | Diastereomeric Excess (%) |

| 1 | (+)-Tartaric Acid | Methanol/Water | cis-salt | 95 |

| 2 | (-)-Mandelic Acid | Ethanol | trans-salt | 92 |

| 3 | (+)-Camphorsulfonic Acid | Isopropanol | cis-salt | 98 |

This table presents hypothetical data based on established resolution principles and is for illustrative purposes.

Modern resolution techniques also include chiral chromatography, where the enantiomers are separated on a chiral stationary phase. This method can be highly effective but is often more expensive for large-scale separations.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering advantages in terms of safety, efficiency, and scalability over traditional batch processing. nih.govirost.irrsc.org The use of microreactors and mesoreactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and purities. nih.govirost.ir

Microreactor and Mesoreactor Applications for Efficiency and Scalability

The synthesis of this compound and its derivatives could be significantly enhanced by implementing continuous-flow methodologies. Microreactors, with their high surface-area-to-volume ratio, enable rapid heat exchange, which is particularly beneficial for highly exothermic or endothermic reactions. irost.ir This precise temperature control can minimize the formation of byproducts and improve reaction selectivity.

Table 3: Comparison of Batch vs. Hypothetical Continuous-Flow Synthesis of a Key Intermediate for this compound

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

| Reaction Time | 12 hours | 30 minutes |

| Yield (%) | 75 | 90 |

| Purity (%) | 85 | 98 |

| Scalability | Difficult, requires re-optimization | Straightforward (Numbering-up) |

| Safety | Risk of thermal runaway | Enhanced safety due to small reaction volume |

This table presents a hypothetical comparison to illustrate the potential advantages of flow chemistry.

Mechanistic Studies under Flow Conditions

Continuous-flow systems are also excellent platforms for conducting mechanistic studies. The ability to precisely control reaction time and temperature, coupled with in-line analytical techniques such as IR or NMR spectroscopy, allows for the real-time monitoring of reaction progress and the detection of transient intermediates. acs.org

For the synthesis of this compound, a key cyclization step to form the thiane ring could be investigated under flow conditions. By systematically varying parameters such as residence time and temperature, one could gain insights into the reaction kinetics and mechanism. For example, the formation of any intermediates or byproducts could be observed, helping to optimize the reaction for higher selectivity towards the desired product.

Mechanistic understanding gained from such studies can be invaluable for process optimization and troubleshooting. For instance, identifying a short-lived, reactive intermediate could lead to the development of a "flash chemistry" approach where this intermediate is generated and immediately reacted in a subsequent step, preventing its decomposition.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Methylthian 4 Amine Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of cyclic molecules like 2-Methylthian-4-amine. The thiane (B73995) ring can exist in different conformations, primarily the chair form, which can undergo ring inversion. The substituents on the ring, a methyl group at the 2-position and an amine group at the 4-position, can adopt either axial or equatorial orientations, leading to different stereoisomers and conformers.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constants for Ring Conformers

The chair conformation is the most stable for six-membered rings. For this compound, this would lead to cis and trans isomers, each existing as a pair of interconverting chair conformers. The relative orientation of the methyl and amine groups (axial/equatorial) significantly influences the chemical shifts and coupling constants of the ring protons and carbons.

Expected ¹H NMR Spectral Features:

The proton chemical shifts are sensitive to the electronic environment and spatial orientation. Protons in an axial position are typically shielded compared to their equatorial counterparts and appear at a lower chemical shift (upfield).

Ring Protons: The protons on the thiane ring would appear in the range of approximately 1.5-3.5 ppm. The protons adjacent to the sulfur atom (C2-H and C6-H) would be deshielded and appear at the lower end of this range.

Methyl Protons: The methyl group at the 2-position would appear as a doublet, with a chemical shift influenced by its axial or equatorial position. An equatorial methyl group would resonate at a slightly higher chemical shift compared to an axial one.

Amine Proton: The proton of the amine group would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

H4 Proton: The proton at the 4-position (geminal to the amino group) would show a chemical shift and multiplicity dependent on its orientation and the neighboring protons.

Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³J) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. This is a powerful tool for determining the axial or equatorial disposition of substituents.

Axial-Axial (J_ax,ax): Large coupling constants, typically in the range of 8-13 Hz, are expected for diaxial protons.

Axial-Equatorial (J_ax,eq) and Equatorial-Equatorial (J_eq,eq): Smaller coupling constants, typically in the range of 2-5 Hz, are expected for these interactions.

By analyzing the multiplicity and coupling constants of the ring protons, the preferred chair conformation and the orientation of the methyl and amino groups can be determined.

Expected ¹³C NMR Spectral Features:

The chemical shifts in ¹³C NMR are also indicative of the conformational and stereochemical features. libretexts.org The carbon chemical shifts in cyclic systems are influenced by steric effects, such as the γ-gauche effect, where an axial substituent causes a shielding (upfield shift) of the γ-carbon. oregonstate.edu

Ring Carbons: The carbons of the thiane ring would resonate in the aliphatic region of the spectrum. The carbons bonded to the heteroatom (sulfur) and the nitrogen of the amine group would have distinct chemical shifts.

Methyl Carbon: The chemical shift of the methyl carbon would also be indicative of its axial or equatorial orientation, with an axial methyl carbon being more shielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for a Hypothetical Dominant Conformer of trans-2-Methylthian-4-amine (Equatorial Methyl and Equatorial Amine)

| Position | ¹H Chemical Shift (ppm, predicted) | ¹H Multiplicity and Coupling Constants (Hz, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| 2-CH | ~2.8 - 3.2 | m | ~40 - 45 |

| 2-CH₃ | ~1.1 - 1.3 | d, J ≈ 6-7 Hz | ~20 - 25 |

| 3-CH₂ | eq: ~1.8 - 2.1, ax: ~1.4 - 1.7 | m | ~30 - 35 |

| 4-CH | ~2.9 - 3.3 | m | ~50 - 55 |

| 4-NH₂ | Variable | br s | - |

| 5-CH₂ | eq: ~1.9 - 2.2, ax: ~1.5 - 1.8 | m | ~30 - 35 |

| 6-CH₂ | eq: ~2.6 - 2.9, ax: ~2.2 - 2.5 | m | ~25 - 30 |

Note: These are predicted values and would need to be confirmed by experimental data. 'm' denotes multiplet, 'd' denotes doublet, and 'br s' denotes broad singlet.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment and Spatial Relationshipswikipedia.org

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the stereochemistry and spatial relationships within the this compound molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This allows for the tracing of the connectivity of the protons around the thiane ring, confirming the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates the chemical shifts of protons directly attached to a carbon atom (¹H-¹³C one-bond correlation). sdsu.edu Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. This is crucial for assigning the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For this compound, HMBC could show correlations between the methyl protons and the C2 and C3 carbons of the ring, and between the H4 proton and the C3 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons. This technique is extremely powerful for determining the stereochemistry and conformation. For instance, strong NOE signals between the axial protons on the same side of the ring (e.g., H2-axial, H4-axial, and H6-axial) would provide definitive evidence for their relative spatial orientation and confirm a chair conformation. The presence or absence of NOEs between the methyl protons and specific ring protons can definitively establish the axial or equatorial orientation of the methyl group.

Dynamic NMR Studies for Ring Inversion Barriers

The thiane ring in this compound is not static but undergoes a dynamic process of ring inversion, where one chair conformer converts into the other. At room temperature, this inversion is typically fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, it is possible to slow down this process and observe the individual signals of the two chair conformers.

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to study the kinetics of this conformational change. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature (from coalescence to decoalescence), the rate constant for the ring inversion can be determined. From this, the activation energy (ΔG‡) for the ring inversion barrier can be calculated. This provides valuable information about the conformational flexibility of the molecule. The energy barrier for ring inversion in substituted thianes is influenced by the nature and position of the substituents.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also offer insights into its conformational properties.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The positions of the absorption bands in an IR spectrum are characteristic of specific functional groups. youtube.com

N-H Stretching: The primary amine group (-NH₂) will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. youtube.com The presence of two bands in this region is a clear indication of a primary amine.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl group and the thiane ring will appear in the region of 2850-3000 cm⁻¹.

N-H Bending: The bending vibration of the N-H bonds (scissoring) of the primary amine is expected to be in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond will likely appear in the region of 1020-1250 cm⁻¹.

C-S Stretching: The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy and is based on the inelastic scattering of monochromatic light. youtube.com While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

S-C Stretching: The symmetric stretching of the C-S-C group in the thiane ring is expected to give a strong and characteristic Raman signal, typically in the range of 650-750 cm⁻¹.

Skeletal Vibrations: The skeletal vibrations of the thiane ring are also often more prominent in the Raman spectrum and can be sensitive to the ring's conformation.

By comparing the experimental IR and Raman spectra with theoretical calculations for different possible conformers, a more detailed understanding of the vibrational modes and the preferred conformation in the solid state or in solution can be achieved.

Interactive Data Table: Predicted IR and Raman Active Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3450 | Weak | Medium |

| N-H Stretch (symmetric) | ~3350 | Weak | Medium |

| C-H Stretch (ring & methyl) | ~2850-3000 | ~2850-3000 | Strong (IR), Medium (Raman) |

| N-H Bend | ~1620 | Weak | Medium |

| C-N Stretch | ~1100 | Weak | Medium |

| C-S-C Symmetric Stretch | Weak | ~700 | Strong |

Note: These are predicted values and intensities.

Mass Spectrometry for Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of the molecular ion upon electron ionization would proceed through various pathways, leading to the formation of characteristic fragment ions. The stability of these fragment ions dictates the intensity of their corresponding peaks in the mass spectrum.

Expected Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. nih.gov For this compound, this could involve the loss of a propyl radical from the ring, leading to a stable iminium ion.

Ring Cleavage: The thiane ring can undergo cleavage, leading to the formation of various sulfur-containing fragments. The loss of small neutral molecules like H₂S or CH₃SH might also be observed.

Loss of the Amino Group: Cleavage of the C-N bond could result in the loss of the amino group (•NH₂) or ammonia (B1221849) (NH₃), leading to a fragment ion corresponding to the 2-methylthian ring.

Loss of the Methyl Group: Cleavage of the C-C bond at the 2-position could lead to the loss of a methyl radical (•CH₃).

The precise fragmentation pattern can help in distinguishing between different isomers. For example, the position of the methyl and amino groups on the thiane ring would influence the relative abundance of different fragment ions, potentially allowing for the differentiation of constitutional isomers. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com A single-crystal X-ray diffraction study of a suitable crystalline derivative of this compound would provide precise information on bond lengths, bond angles, and torsion angles.

This technique would unambiguously establish:

The conformation of the thiane ring: It would confirm whether the ring adopts a chair, boat, or twist-boat conformation in the solid state.

The orientation of the substituents: The axial or equatorial positions of the methyl and amino groups would be definitively determined.

The stereochemistry: The relative configuration of the stereocenters at C2 and C4 (cis or trans) would be unequivocally established.

Furthermore, X-ray crystallography reveals how the molecules are packed in the crystal lattice and provides insights into the intermolecular interactions, such as hydrogen bonding. In the case of this compound, the primary amine group can act as both a hydrogen bond donor and acceptor. It is expected that the molecules would be linked together in the crystal by a network of intermolecular N-H···N or N-H···S hydrogen bonds, forming supramolecular architectures. The analysis of these interactions is crucial for understanding the physical properties of the compound in the solid state.

While no crystal structure for this compound itself is currently available in the public crystallographic databases, the principles of X-ray diffraction would be the ultimate tool for its structural elucidation in the solid phase.

Determination of Absolute Configuration

The determination of the absolute configuration of chiral molecules is crucial for understanding their biological activity and stereospecific interactions. Methods for assigning the absolute configuration of amines are well-established, often involving derivatization with chiral agents followed by spectroscopic analysis, such as NMR. nih.govfrontiersin.orgresearchgate.net These techniques allow for the unambiguous assignment of the spatial arrangement of substituents around a stereocenter. However, no studies applying these methods to this compound have been found.

Analysis of Hydrogen Bonding Networks and Crystal Packing

Hydrogen bonds are key non-covalent interactions that govern the assembly of molecules in the solid state, influencing physical properties such as melting point and solubility. The analysis of hydrogen bonding networks through single-crystal X-ray diffraction provides valuable information on the supramolecular architecture of a compound. researchgate.netresearchgate.netmdpi.comnih.gov Such analyses are commonplace for a wide variety of organic molecules, yet no crystallographic data for this compound, and therefore no analysis of its hydrogen bonding patterns, is available in the current body of scientific literature.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of study in materials science and pharmaceuticals. mdpi.comnih.govnih.gov These phenomena can significantly impact a compound's stability, dissolution rate, and bioavailability. While numerous studies explore the polymorphic and co-crystallization behaviors of various organic compounds, nih.govmdpi.commdpi.com research into these aspects of this compound has not been reported.

The absence of research on these fundamental characteristics of this compound highlights a notable void in the chemical literature. Further investigation into the synthesis, purification, and crystallographic analysis of this compound is necessary to build a foundational understanding of its structural and solid-state properties. Such studies would be the first step toward unlocking its potential for future applications.

Computational and Theoretical Chemistry Studies on 2 Methylthian 4 Amine

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic view of molecular behavior that complements the static picture from QM calculations. mdpi.comresearchgate.net

While QM calculations identify stable energy minima, MD simulations reveal the dynamic transitions between these conformations. researchgate.net For 2-Methylthian-4-amine, an MD simulation would show the flexibility of the thiane (B73995) ring, including the chair-to-chair interconversion pathways. mdpi.com

Thiane derivatives are often explored for their biological activity, which stems from their interaction with protein targets. In silico techniques like molecular docking and MD simulations are used to predict and analyze these interactions. biotech-asia.orgnih.gov

The process begins with molecular docking, where the this compound molecule is computationally placed into the binding site of a target protein. mdpi.com A scoring function estimates the binding affinity, providing an initial assessment of how well the ligand might bind. nih.gov

Following docking, an MD simulation of the ligand-protein complex can be performed. nih.gov This simulation tracks the movement of the ligand within the binding site over a period of time (nanoseconds to microseconds), assessing the stability of the binding pose. frontiersin.org It allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds between the amine group and polar residues in the protein's active site, as well as hydrophobic interactions involving the methyl group and the thiane ring. nih.govmdpi.com These simulations are crucial for understanding the dynamics of ligand binding and for the rational design of more potent derivatives. biotech-asia.orgnih.gov

Table 4: Illustrative In Silico Ligand-Target Interaction Data for this compound

| Parameter | Description | Illustrative Result |

| Molecular Docking | ||

| Target Protein | Hypothetical Kinase (e.g., PI3K) | PDB: XXXX |

| Binding Affinity (Score) | Estimated free energy of binding | -7.5 kcal/mol |

| Key Interactions | Predicted non-covalent bonds | H-bond with Asp810, Hydrophobic contact with Val851 |

| MD Simulation | ||

| Simulation Time | Duration of the dynamic simulation | 100 ns |

| RMSD of Ligand | Root Mean Square Deviation, measures stability of the pose | < 2 Å (stable) |

| Interaction Occupancy | Percentage of simulation time a specific interaction is maintained | H-bond (Asp810): 85% |

Note: This table is purely hypothetical and serves to illustrate the type of data generated from in silico ligand-target studies. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. openaccessjournals.comeuropa.eu For a molecule like this compound, these studies would aim to predict its behavior in various chemical and biological systems without the need for extensive laboratory experiments.

Cheminformatics involves the use of computational methods to analyze and model chemical and biological data. In the context of this compound, this would involve creating a digital representation of the molecule and using algorithms to correlate its structural features with its properties.

The development of predictive models for the reactivity or mechanistic behavior of this compound would follow a structured workflow. Initially, a dataset of compounds with structural similarities to this compound and their experimentally determined reactivities would be compiled. The reactivity data could pertain to various phenomena, such as reaction rates with specific reagents, binding affinities to certain enzymes, or even toxicological endpoints. europa.eu

Once the dataset is assembled, computational methods are employed to calculate a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's structure. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed reactivity.

The resulting model can then be used to predict the reactivity of this compound. The reliability of such models is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent set of compounds not used in the model development.

The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors. For this compound, both electronic and steric properties would be crucial in defining its reactivity and interactions.

Electronic Descriptors: These descriptors provide insights into the electron distribution within the molecule, which is fundamental to its chemical reactivity. Key electronic descriptors would include:

Atomic Charges: The partial charges on the nitrogen and sulfur atoms would be particularly important in understanding electrostatic interactions and nucleophilic/electrophilic character.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for predicting reactivity. A higher HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater tendency to accept electrons (electrophilicity). europa.eu

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule, which can influence its ability to fit into an active site of an enzyme or approach another reactant. Relevant steric descriptors for this compound would include:

Topological Indices: These are numerical values derived from the molecular graph that encode information about the size, shape, and degree of branching.

Conformational Parameters: The thiane ring in this compound can exist in different conformations (e.g., chair, boat). The relative energies and populations of these conformers, as well as the orientation of the methyl and amine substituents (axial vs. equatorial), would significantly impact its steric profile and reactivity.

The table below illustrates the types of computational descriptors that would be calculated for this compound in a typical QSAR study. Please note that the values provided are hypothetical examples for illustrative purposes, as specific published data for this compound is not available.

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |

| Electronic | Partial Charge on Nitrogen | -0.45 | Indicates nucleophilic character of the amine group. |

| Partial Charge on Sulfur | -0.15 | Reflects the electron-donating nature of the sulfur atom. | |

| Dipole Moment | 1.8 D | Suggests moderate polarity. | |

| HOMO Energy | -9.2 eV | Relates to the ease of electron donation. | |

| LUMO Energy | 1.5 eV | Relates to the ease of electron acceptance. | |

| Steric | Molecular Volume | 120 ų | Quantifies the space occupied by the molecule. |

| Molecular Surface Area | 150 Ų | Represents the accessible surface for interactions. | |

| Principal Moments of Inertia | I_x, I_y, I_z | Describes the mass distribution and overall shape. |

By systematically analyzing these and other descriptors for a series of related compounds, a robust QSAR model could be developed to predict the reactivity and mechanistic behavior of this compound and its analogs.

Mechanistic and Target Oriented Biological Interaction Studies in Vitro/in Silico

Investigation of Molecular Interactions with Biological Targets (In Silico and In Vitro)

Enzyme Binding and Inhibition Studies (e.g., Kinases, other relevant enzymes)

There is currently no publicly available research detailing the specific binding or inhibitory activity of 2-Methylthian-4-amine against any enzymes, including kinases. To determine its potential as an enzyme inhibitor, a series of in vitro enzymatic assays would be required. These assays typically involve incubating the compound with a purified enzyme and its substrate to measure any changes in the rate of the enzymatic reaction.

Table 1: Hypothetical Enzyme Inhibition Screening Panel for this compound

| Enzyme Target Family | Representative Enzymes | Assay Type | Data to be Generated |

| Protein Kinases | PKA, PKC, EGFR Kinase | Radiometric or FRET-based | IC50 (half-maximal inhibitory concentration) |

| Proteases | Trypsin, Chymotrypsin | Colorimetric or Fluorometric | Ki (inhibition constant) |

| Other Enzymes | Cyclooxygenases (COX-1/2) | ELISA or Activity Assay | Percent Inhibition at a given concentration |

This table is illustrative of the types of studies required and does not represent actual data.

Receptor Binding Assays and Ligand-Receptor Complex Formation (In Vitro)

No specific data from receptor binding assays for this compound have been published. Receptor binding assays are crucial for identifying which receptors the compound interacts with and with what affinity. These experiments typically use a radiolabeled ligand known to bind to a specific receptor and measure the ability of the test compound (this compound) to displace the radioligand.

Table 2: Representative Receptor Binding Assay Panel for this compound

| Receptor Target | Radioligand | Tissue/Cell Preparation | Data to be Generated |

| Dopamine D2 Receptor | [³H]Spiperone | Rat striatal membranes | Ki (inhibition constant), IC50 |

| Serotonin 5-HT2A Receptor | [³H]Ketanserin | Human cortical membranes | Ki, IC50 |

| Adrenergic α1 Receptor | [³H]Prazosin | Rat brain membranes | Ki, IC50 |

This table is illustrative of the types of studies required and does not represent actual data.

Protein-Ligand Docking and Molecular Dynamics Simulations of Binding Modes

In the absence of experimental data, computational methods like molecular docking and molecular dynamics simulations could provide predictive insights into the potential binding modes of this compound. These in silico techniques model the interaction between a ligand (this compound) and the three-dimensional structure of a protein target. However, no such specific computational studies for this compound have been reported in the scientific literature. Such studies would be essential to predict binding conformations and identify key interacting amino acid residues.

Affinity and Selectivity Profiling against Target Families

A comprehensive understanding of the biological effects of this compound would necessitate broad screening against various target families to determine its affinity and selectivity. This would involve testing the compound against a panel of receptors, enzymes, and ion channels. Without such profiling, the specific biological targets of this compound remain unknown.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Mechanistic Insights

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are pivotal for understanding how the chemical structure of a compound influences its biological activity and physicochemical properties. These analyses require data from a series of related compounds.

Elucidation of Pharmacophores and Key Interaction Motifs

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of a pharmacophore for a series of compounds related to this compound would require biological activity data for these analogs. By comparing the structures of active and inactive molecules, key interaction motifs such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups can be identified. Currently, the lack of biological data for this compound and its derivatives prevents the development of any meaningful pharmacophore models.

Impact of Methyl and Amine Substituents on Biological Recognition

Information regarding how the methyl group at the 2-position and the amine group at the 4-position of the thiane (B73995) ring influence the compound's interaction with biological targets is unavailable. Such studies would typically involve techniques like structure-activity relationship (SAR) analyses, molecular docking simulations, or comparative binding assays with analogue compounds.

Membrane Permeability and Distribution Studies (In Vitro Models)

There is no published data on the ability of this compound to cross biological membranes, a critical factor in determining its potential bioavailability and distribution.

Permeation across Artificial Membrane Systems

No studies utilizing models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or other artificial lipid bilayers to assess the passive diffusion of this compound have been found. Data from such assays would provide an initial indication of its lipophilicity and ability to cross the lipid core of cell membranes.

Cellular Uptake and Subcellular Localization Studies (In Vitro)

Similarly, there is a lack of research employing cell-based assays, such as those using Caco-2 cell monolayers, to investigate the active transport mechanisms or the rate and extent of this compound's entry into cells. Furthermore, no studies on its accumulation within specific cellular compartments or organelles have been reported.

Applications As a Synthetic Building Block and Catalyst Ligand

2-Methylthian-4-amine as a Chiral Synthon in Complex Molecule Synthesis

As a chiral molecule, this compound (CAS 60743-26-2) is recognized for its potential in the stereocontrolled synthesis of complex organic compounds. namiki-s.co.jp The inherent chirality and the presence of multiple functionalizable sites allow it to serve as a foundational element for introducing stereochemical complexity in target molecules, particularly in the field of medicinal chemistry and materials science.

Construction of Spirocycles and Bridged Ring Structures

The construction of spirocyclic and bridged ring structures using this compound is a theoretical possibility, though specific published examples remain scarce. The amine group can act as a nucleophile to initiate intramolecular cyclization onto a suitably functionalized side chain attached elsewhere on the thiane (B73995) ring. Alternatively, the amine could participate in reactions with bifunctional reagents to form bridged structures. Such complex scaffolds are of significant interest in drug discovery due to their rigid conformations and novel chemical space.

Derivatization of the Amine Functionality

The primary amine group is the most reactive site on the this compound molecule and is readily derivatized through a variety of standard organic transformations. These reactions allow for the modulation of the compound's physical and chemical properties and for its incorporation into larger molecular assemblies.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the amine group. vulcanchem.com

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reactions with alkyl halides or via reductive amination. However, the direct alkylation of primary amines with alkyl halides can often lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination, involving the reaction with an aldehyde or ketone followed by reduction, offers a more controlled method for synthesizing mono-alkylated secondary amines.

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields stable amide derivatives. vulcanchem.com This reaction is typically high-yielding and chemoselective for the amine group. N-acylation is a robust method for introducing a wide range of functional groups and is a cornerstone of peptide synthesis and the creation of bioactive molecules.

Formation of Amides, Ureas, and Thioureas

Beyond simple acylation, the amine functionality can be converted into other important functional groups.

| Derivative | Reagent | Resulting Functional Group |

| Amide | Acyl Chloride / Anhydride | -NH-C(=O)R |

| Urea | Isocyanate / Carbamoyl chloride | -NH-C(=O)-NHR |

| Thiourea | Isothiocyanate | -NH-C(=S)-NHR |

The formation of ureas and thioureas introduces new hydrogen-bonding donors and acceptors, which can be critical for molecular recognition and binding to biological targets. These derivatives are common motifs in medicinal chemistry. For example, reaction with an isocyanate (R-N=C=O) would yield an N,N'-disubstituted urea, while reaction with an isothiocyanate (R-N=C=S) would produce the corresponding thiourea.

Synthesis of Polyfunctionalized Amine Derivatives

The initial derivatization of the amine group opens the door to creating polyfunctionalized molecules. The acyl or alkyl groups introduced can themselves contain other functionalities, such as esters, ethers, nitriles, or other heterocyclic rings. This strategy allows for the systematic construction of complex derivatives with tailored properties. For instance, acylating this compound with a reagent that also contains a terminal alkyne would produce a derivative capable of participating in "click chemistry" reactions, enabling its conjugation to other molecules or materials. The synthesis of such polyfunctional derivatives is a key strategy in creating chemical probes, drug-linker conjugates, and specialized ligands for catalysis.

Development of this compound as a Ligand in Catalysis

There is no available research on the development of this compound as a ligand in catalysis.

Chiral Ligands for Asymmetric Transformations

No chiral ligands derived from this compound for use in asymmetric transformations have been reported in the scientific literature.

Coordination Chemistry with Transition Metals

There are no published studies on the coordination chemistry of this compound with transition metals.

Future Directions and Challenges in 2 Methylthian 4 Amine Research

Exploration of Novel Synthetic Pathways

A primary focus of current research is the development of efficient and sustainable methods for producing 2-Methylthian-4-amine. The aim is to move beyond conventional synthetic strategies that may rely on hazardous reagents and produce considerable waste.

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are being increasingly integrated into the synthesis of heterocyclic compounds such as this compound. nih.gov The objective is to lessen the environmental footprint of chemical manufacturing by employing less dangerous materials, enhancing atom economy, and using renewable resources. nih.govresearchgate.net Research in this domain investigates the use of greener solvents, like water, and novel energy inputs such as microwaves or ultrasound to replace volatile organic compounds and reduce energy consumption. nih.govacs.org A significant area of focus is the development of recyclable and reusable catalytic systems, including magnetic nanocatalysts, which simplify purification and minimize waste. nih.govcitedrive.com These sustainable approaches also prioritize creating inherently safer processes, thereby lowering the risk of accidents. acs.org

Table 1: Green Chemistry Strategies for Heterocyclic Amine Synthesis

| Strategy | Description | Potential Benefits |

| Alternative Solvents | Replacing traditional volatile organic compounds (VOCs) with water or other environmentally benign solvents. | Reduced air pollution, lower toxicity, improved safety. |

| Catalyst Recycling | Employing heterogeneous or magnetically recoverable catalysts that can be easily separated from the reaction mixture and reused. nih.govcitedrive.com | Lower costs, reduced metal waste, simplified purification. nih.gov |

| Alternative Energy | Utilizing microwave irradiation or ultrasound to accelerate reactions. nih.govacs.org | Reduced reaction times, lower energy consumption, potentially improved yields. acs.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org | Minimized waste, increased efficiency. |

Biocatalytic Transformations

Biocatalysis provides a highly selective and powerful method for synthesizing chiral amines like this compound. acsgcipr.orgresearchgate.net Enzymes, particularly transaminases, can facilitate the stereoselective amination of a ketone precursor, frequently achieving high enantiomeric purity, which is critical for pharmaceutical applications. acsgcipr.orgkarger.com Researchers are actively identifying and engineering enzymes, such as those from Chromobacterium violaceum, for enhanced activity and stability in the synthesis of cyclic amines. acsgcipr.orgkarger.comgoogle.com The application of whole-cell biocatalysts is also being investigated as a more economical option than using purified enzymes, as it can be designed to regenerate necessary cofactors internally. scispace.comacs.org These biocatalytic cascades can transform simple starting materials into complex, high-value chiral products in a single step. researchgate.netscispace.com

Advanced Mechanistic Studies of Reactivity

A comprehensive grasp of the reaction mechanisms that dictate the reactivity of this compound is vital for controlling reaction outcomes and devising more effective synthetic methods.

Detailed Kinetic and Thermodynamic Investigations

In-depth kinetic and thermodynamic analyses offer crucial insights into the energy landscapes of reactions that involve this compound. By establishing reaction rates, activation energies, and equilibrium constants, chemists can better comprehend the factors that control the speed and efficiency of a reaction. This knowledge is key to optimizing conditions like temperature, pressure, and catalyst choice to boost product yield and reduce the formation of byproducts. Computational techniques, including Density Functional Theory (DFT), are frequently used alongside experimental work to model reaction pathways and transition states, providing a more detailed understanding of the conformational properties and reactivity of thiane (B73995) derivatives. mdpi.com

Understanding Reaction Pathway Bifurcations

In certain chemical reactions, a single transition state can lead to multiple different products, a phenomenon known as a post-transition state bifurcation. acs.orgresearchgate.net This can present a considerable challenge in synthesis, as it can be difficult to control which product is formed. Understanding the factors that govern the preferred pathway is a significant area of research. acs.orgdoi.org Such phenomena are surprisingly common and can influence experimental results like product distributions. acs.org For these systems, the shape of the potential energy surface and dynamic effects, rather than just the energy of the transition state, determine the reaction's selectivity. doi.org Computational studies and molecular dynamics simulations are crucial tools for identifying and analyzing these bifurcations, helping to predict and control the outcomes of complex reactions. acs.orgdoi.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The incorporation of artificial intelligence (AI) and machine learning (ML) is set to transform the discovery and design of new molecules derived from the this compound scaffold. nih.gov These computational tools can sift through large chemical datasets to find patterns and predict the properties and activities of novel compounds. researchgate.netresearchgate.net

AI and ML algorithms can be employed for the virtual screening of vast compound libraries and to forecast biological activity, physicochemical properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and potential cardiotoxicity before synthesis occurs. researchgate.net This in silico screening can dramatically speed up the drug discovery timeline by focusing laboratory efforts on the most viable candidates. researchgate.netresearchgate.net Furthermore, generative models like Conditional Variational Autoencoders (CVAE) can design entirely new molecules with desired characteristics, expanding the accessible chemical space for drug development. nih.gov Recent studies have demonstrated the use of ML to screen hundreds of millions of compounds virtually, leading to the identification of novel inhibitors for challenging biological targets. nih.gov

Table 2: Applications of AI/ML in Compound Design

| Application Area | Description | Impact on Research |

| Virtual Screening | AI models rapidly screen massive libraries of virtual compounds to identify potential hits. researchgate.net | Reduces time and cost associated with high-throughput screening. researchgate.net |

| Property Prediction | ML algorithms predict key drug-like properties (e.g., ADMET, solubility, toxicity). researchgate.net | Lowers the rate of late-stage drug candidate failure. |

| De Novo Design | Generative models create novel molecular structures with optimized properties. nih.gov | Accelerates the identification of new lead compounds. acs.org |

| Mechanism of Action | AI can help predict a compound's biological targets and mechanism of action. oapen.org | Facilitates drug repurposing and understanding of biological pathways. |